4-Chlorophenyl ether

Description

The exact mass of the compound 4,4'-Dichlorodiphenyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.59e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorophenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

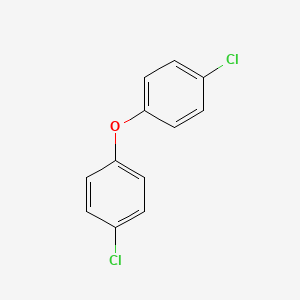

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUJZHZLCCIILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179198 | |

| Record name | 4,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-89-5 | |

| Record name | 4,4'-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-chlorophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2444-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VA116FST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-Chlorophenyl Ether in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-chlorophenyl ether in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility characteristics of this compound for applications ranging from synthesis and purification to formulation. This document emphasizes the fundamental principles governing solubility and provides detailed methodologies for its experimental determination.

Introduction to 4-Chlorophenyl Ether and its Solubility

4-Chlorophenyl ether is an aromatic ether with a chemical structure characterized by a phenyl group and a 4-chlorophenyl group linked by an ether oxygen. This structure imparts a moderate polarity and a significant hydrophobic character to the molecule. Understanding its solubility in different organic solvents is paramount for its effective use in various chemical processes. While it is known to be insoluble or only slightly soluble in water, its behavior in organic media is critical for applications such as a dielectric fluid, in organic synthesis, and as a potential component in pharmaceutical formulations.[1] The octanol-water partition coefficient (log Kow) of 4.08 indicates a strong preference for lipophilic environments.[2]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of solvation.[3] The dissolution process involves the breaking of intermolecular forces within the pure solute and the pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

For 4-chlorophenyl ether, the key intermolecular forces at play are:

-

London Dispersion Forces: These are the primary forces of attraction between the nonpolar phenyl rings of the molecule and are significant due to the large electron cloud. Nonpolar solvents like toluene and hexane will primarily interact through these forces.

-

Dipole-Dipole Interactions: The presence of the ether linkage and the chlorine atom introduces a permanent dipole moment to the molecule. Polar aprotic solvents such as acetone and ethyl acetate will interact with 4-chlorophenyl ether through these forces.

-

Hydrogen Bonding: 4-Chlorophenyl ether can act as a hydrogen bond acceptor at the ether oxygen.[4] This allows for potential interactions with protic solvents like alcohols (e.g., methanol, ethanol), although it cannot act as a hydrogen bond donor.

The interplay of these forces dictates the extent to which 4-chlorophenyl ether will dissolve in a given organic solvent. A good solvent for this compound will have a similar polarity and a balance of intermolecular forces that can effectively overcome the solute-solute and solvent-solvent interactions.

Visualizing Intermolecular Interactions

The following diagram illustrates the potential intermolecular interactions between 4-chlorophenyl ether and different types of organic solvents.

Caption: Intermolecular forces governing the solubility of 4-chlorophenyl ether.

Quantitative Solubility of 4-Chlorophenyl Ether

| Solvent Class | Solvent | Polarity Index | Predicted Solubility Trend (at 25°C) |

| Alcohols (Protic) | Methanol | 5.1 | Moderate |

| Ethanol | 4.3 | Moderate to High | |

| Ketones (Aprotic) | Acetone | 5.1 | High |

| Esters (Aprotic) | Ethyl Acetate | 4.4 | High |

| Ethers (Aprotic) | Diethyl Ether | 2.8 | High |

| Aromatics (Nonpolar) | Toluene | 2.4 | High |

| Halogenated (Aprotic) | Dichloromethane | 3.1 | Very High |

| Chloroform | 4.1 | Very High |

Note: Polarity Index values are from various sources and are for relative comparison.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.

Caption: Experimental workflow for the shake-flask solubility determination method.

-

Preparation of the Test System:

-

Into a series of glass vials with screw caps, add an excess amount of 4-chlorophenyl ether to a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Causality: Using an excess of the solute ensures that the solution reaches its saturation point, a prerequisite for determining equilibrium solubility.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7]

-

Causality: Continuous agitation increases the surface area of the solute in contact with the solvent, accelerating the dissolution process and ensuring a homogeneous distribution, which is essential for reaching equilibrium in a reasonable timeframe.[5] The constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).

-

Alternatively, centrifuge the vials at the same constant temperature and then sample the supernatant.

-

Causality: Filtration or centrifugation is essential to remove any undissolved microparticles from the saturated solution, which would otherwise lead to an overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis:

-

Determine the concentration of 4-chlorophenyl ether in the diluted sample using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If 4-chlorophenyl ether has a suitable chromophore and there are no interfering substances, this can be a rapid method. A Beer-Lambert law calibration plot is required.

-

Gravimetric Analysis: This involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residue. This method is simpler but may be less accurate for solvents with high boiling points or for compounds that are not stable upon heating.

-

-

Trustworthiness: The use of a validated analytical method with a proper calibration curve is a self-validating system that ensures the accuracy and reliability of the concentration measurement.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

This guide has provided a detailed framework for understanding and determining the solubility of 4-chlorophenyl ether in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol like the shake-flask method, researchers can generate reliable and accurate solubility data. This information is critical for the successful design and implementation of chemical processes involving 4-chlorophenyl ether, from laboratory-scale research to industrial applications.

References

- New Jersey Department of Health. (n.d.). 4-Chlorophenyl Phenyl Ether Hazardous Substance Fact Sheet.

- National Oceanic and Atmospheric Administration. (n.d.). 4-CHLOROPHENYL PHENYL ETHER. In CAMEO Chemicals.

- Chemistry LibreTexts. (2020). Ethers.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from an online chemistry tutorial website.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from a biotechnology company's technical notes.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from a chemical company's service description.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design.

- ResearchGate. (2022). Appendix A. Properties, Purification, and Use of Organic Solvents.

- Chemtrec. (2016). SAFETY DATA SHEET: 4-Chlorophenyl phenyl ether.

- University of Toronto. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from a university's chemistry department resources.

- New Jersey Department of Health and Senior Services. (2001). HAZARD SUMMARY 4-CHLOROPHENYL PHENYL ETHER. Retrieved from a government health department website.

- National Oceanic and Atmospheric Administration. (n.d.). 4-CHLOROPHENYL PHENYL ETHER. In CAMEO Chemicals.

- University of California, Los Angeles. (n.d.). Solvent Physical Properties. Retrieved from a university's chemistry department resources.

- National Oceanic and Atmospheric Administration. (n.d.). 4-CHLOROPHENYL PHENYL ETHER. In CAMEO Chemicals.

- University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from a university's chemistry department resources.

- Khan Academy. (n.d.). Solubility and intermolecular forces.

- Saskia van der Vies. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

Sources

- 1. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. bioassaysys.com [bioassaysys.com]

4-Chlorophenyl ether molecular weight and formula

An In-depth Technical Guide to 4-Chlorophenyl Phenyl Ether for Researchers and Drug Development Professionals

Introduction

4-Chlorophenyl phenyl ether is a halogenated aromatic ether that has garnered interest in various chemical and pharmaceutical research fields. Its specific structural characteristics, featuring a phenyl group and a 4-chlorophenyl group linked by an ether bond, impart distinct physicochemical properties that make it a subject of study and a precursor in synthetic chemistry. This technical guide provides a comprehensive overview of 4-Chlorophenyl phenyl ether, including its molecular characteristics, synthesis, and potential applications, with a particular focus on its relevance to drug development professionals.

Core Molecular and Physical Properties

The fundamental characteristics of a molecule are critical for its application in research and development. For 4-Chlorophenyl phenyl ether, these properties dictate its behavior in chemical reactions and biological systems.

Molecular Formula and Weight

The chemical identity of 4-Chlorophenyl phenyl ether is defined by its constituent atoms and their arrangement.

It is crucial to distinguish 4-Chlorophenyl phenyl ether from similar-sounding compounds to ensure the correct substance is used in experimental settings. The following table clarifies these distinctions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chlorophenyl phenyl ether | 7005-72-3 | C₁₂H₉ClO | 204.65 [2] |

| Bis(4-chlorophenyl) ether | 2444-89-5 | C₁₂H₈Cl₂O | 239.1[4][5] |

| 4-Chlorophenyl glycidyl ether | 2212-05-7 | C₉H₉ClO₂ | 184.62[6] |

| 4-Chlorophenyl methyl ether | 623-12-01 | C₇H₇ClO | 142.58[7] |

Physicochemical Properties

The physical state and solubility of 4-Chlorophenyl phenyl ether are key considerations for its handling, storage, and application in various experimental protocols.

Synthesis of 4-Chlorophenyl Phenyl Ether

The synthesis of diaryl ethers, such as 4-Chlorophenyl phenyl ether, is a well-established area of organic chemistry. The Ullmann condensation is a classical and widely utilized method for this purpose.

Ullmann Condensation for 4-Chlorophenyl Phenyl Ether Synthesis

The Ullmann condensation involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of 4-Chlorophenyl phenyl ether, this would typically involve the reaction of phenol with 1-chloro-4-halobenzene or p-chlorophenol with a halobenzene.

A general representation of the Ullmann condensation is depicted below:

Caption: Generalized Ullmann Condensation for Diaryl Ether Synthesis.

A specific example involves reacting phenol with p-dichlorobenzene in the presence of a copper catalyst and a base like sodium hydroxide. The reaction is typically carried out at elevated temperatures.[9]

Applications in Research and Drug Development

While direct applications of 4-Chlorophenyl phenyl ether in pharmaceuticals are not extensively documented, its structural motif is present in various biologically active molecules. Its utility primarily lies as a building block or intermediate in the synthesis of more complex molecules.

Role as a Chemical Intermediate

The ether linkage and the substituted phenyl rings provide a scaffold that can be further functionalized. For instance, the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups. This makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs.

4-chlorophenylethanol, a related structure, serves as a key intermediate in the synthesis of fungicides like nibenazole.[10] This highlights the potential of chlorophenyl moieties in the development of bioactive compounds. Similarly, 1-(4-Chlorophenyl)ethanol is a valuable chiral building block for synthesizing various biologically active molecules, including pharmaceuticals.[11]

Potential in Medicinal Chemistry

The incorporation of a trifluoromethyl group, often found in modern pharmaceuticals, can significantly alter a compound's properties such as lipophilicity and metabolic stability.[12] While not a direct application of 4-chlorophenyl phenyl ether, the principles of modifying aromatic systems are central to drug design. The chlorophenyl group itself is a common feature in many drugs, and understanding the chemistry of related simple molecules is foundational.

Safety and Handling

Proper handling and awareness of the potential hazards of 4-Chlorophenyl phenyl ether are essential in a laboratory setting.

Hazard Identification

According to safety data, 4-Chlorophenyl phenyl ether presents several hazards:

-

Harmful if swallowed.[3]

-

May cause skin irritation and allergic skin reactions.[3][8]

-

May cause respiratory irritation.[8]

Recommended Handling Procedures

Given the potential hazards, the following precautions should be taken:

-

Work in a well-ventilated area, preferably a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile is recommended), and a lab coat.[1][13]

-

Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Store in a tightly closed container in a cool, dry place away from light and moisture.[1][3]

Conclusion

4-Chlorophenyl phenyl ether is a valuable chemical for researchers and scientists, particularly those in synthetic and medicinal chemistry. Its well-defined molecular and physical properties, coupled with established synthesis routes, make it a useful intermediate. While not a therapeutic agent itself, its structural components are relevant to the design and synthesis of new chemical entities. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

-

Chemservice. 4-Chlorophenyl phenyl ether Safety Data Sheet. [Link]

-

ChemBK. 4-chlorophenyl glycidyl ether. [Link]

-

PubChem. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436. [Link]

-

Stenutz. 4-chlorophenyl methyl ether. [Link]

- Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

-

PubChem. 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126. [Link]

-

New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. [Link]

- Google Patents.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. isotope.com [isotope.com]

- 4. scbt.com [scbt.com]

- 5. 2444-89-5 CAS MSDS (4-CHLOROPHENYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-chlorophenyl methyl ether [stenutz.eu]

- 8. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101423460A - Method for preparing chlorinated diphenyl ether - Google Patents [patents.google.com]

- 10. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jelsciences.com [jelsciences.com]

- 13. nj.gov [nj.gov]

Health and safety information for 4-Chlorophenyl ether in the lab

An In-Depth Technical Guide to the Safe Laboratory Handling of 4-Chlorophenyl Ether

Introduction

4-Chlorophenyl phenyl ether (CAS No. 7005-72-3) is an aromatic ether utilized in various scientific applications, including as a dielectric fluid and a laboratory chemical intermediate.[1][2] Its molecular structure, featuring a chlorinated phenyl group linked to a phenoxy group, imparts specific chemical properties that necessitate a comprehensive understanding of its potential hazards. While it is a valuable reagent, its handling requires stringent safety protocols due to its classification as a combustible liquid, a potential irritant, a suspected reproductive toxicant, and a significant environmental hazard.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the safe handling, storage, and disposal of 4-Chlorophenyl phenyl ether in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. This begins with a complete understanding of the chemical's inherent hazards.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. For 4-Chlorophenyl phenyl ether, the key classifications include reproductive toxicity and acute and long-term hazards to the aquatic environment.[2]

Caption: A generalized workflow for the safe handling of 4-Chlorophenyl ether.

Storage Requirements

Proper storage is critical to prevent degradation and the formation of hazardous byproducts.

-

Location: Store in a cool, dry, well-ventilated area. [1]* Container: Keep in a tightly closed, original container. [1][2]* Incompatibilities: Store away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates). [1]* Light: Protect from light to minimize degradation and peroxide formation. [1][3]* Security: Store in a locked cabinet or area to restrict access, as recommended for reproductive toxins. [2]* Peroxide Formation: Because ethers can form explosive peroxides, containers should be dated upon receipt and upon opening. If the material is old, has been exposed to air, or shows signs of crystallization or discoloration, it should be treated as potentially peroxide-forming and handled with extreme caution.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention. [4][5]* Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. [1][6]Seek medical attention if irritation develops or persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. [4][6]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention. [5]

Spill Response Protocol

-

Evacuate: Evacuate all non-essential personnel from the spill area. [1]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition: Remove all sources of ignition. [1]4. Contain: Wearing full PPE, absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth. [1]Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal. [3]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. [3]

Caption: A decision tree for responding to laboratory emergencies.

Fire Response

-

For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [1]Do not use a water jet, as it can spread the fire. [2]* For large fires, or if the fire is spreading, evacuate the area immediately and activate the fire alarm.

-

Use water spray to keep fire-exposed containers cool to prevent them from exploding. [1]

Waste Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

-

Waste Characterization: All waste containing 4-Chlorophenyl ether, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. [1]2. Segregation and Containment: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal Pathway: The waste must be disposed of through a licensed hazardous waste disposal company. [2]Do not pour waste down the drain or dispose of it in regular trash, as this is illegal and environmentally harmful. [2]Follow all local, state, and federal regulations for hazardous waste disposal. [2]

Conclusion

4-Chlorophenyl ether is a compound with significant utility in research and development, but its safe use is contingent upon a disciplined and informed approach to laboratory safety. The potential for irritation, reproductive harm, peroxide formation, and severe environmental damage demands the consistent application of engineering controls, appropriate PPE, and meticulous handling procedures. By integrating the principles and protocols outlined in this guide into daily laboratory operations, researchers can effectively mitigate risks, ensuring a safe working environment for themselves and their colleagues while maintaining environmental stewardship.

References

- 4 - SAFETY DATA SHEET. (n.d.).

- 3 - SAFETY DATA SHEET. (n.d.).

- Safety Data Sheet CHE3854. (2021-02-23). Scientific Laboratory Supplies.

- 4-Chlorophenyl ether. (n.d.). Synquest Labs.

- 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- 4-CHLOROPHENYL PHENYL ETHER. (n.d.). CAMEO Chemicals - NOAA.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- DDE - Report. (n.d.). CAMEO Chemicals - NOAA.

- Aldrich C41134 - SAFETY DATA SHEET. (2023-10-27). MilliporeSigma.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.

- 4 - SAFETY DATA SHEET. (2016-02-15). Chem Service, Inc.

- 4-Chlorophenyl phenyl ether. (n.d.). PubChem.

- First Aid for Chemical Exposures. (n.d.). CCOHS.

- The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn.

- Protective Equipment. (n.d.). Albert Kerbl GmbH.

Sources

- 1. nj.gov [nj.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 7. fishersci.com [fishersci.com]

A Computational Chemist's Guide to 4-Chlorophenyl Ether: From Molecular Properties to Drug Development Insights

An In-Depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of computational chemistry methodologies applied to the study of 4-Chlorophenyl ether (4-CPE). By integrating foundational quantum mechanics with advanced simulation techniques, we will construct a narrative that not only details the "how" but, more critically, the "why" behind each computational choice. This document is structured as a practical workflow, guiding the reader from determining the fundamental properties of the isolated molecule to simulating its interactions within a complex biological environment.

Introduction: The Versatility of 4-Chlorophenyl Ether

4-Chlorophenyl ether (C₁₂H₉ClO) is a diaryl ether that garners interest across multiple scientific disciplines.[1] Industrially, it has been used as a dielectric fluid.[1] Environmentally, it is classified as a priority pollutant, necessitating a deep understanding of its reactivity and fate.[2] In medicinal chemistry, the 4-chlorophenyl moiety is a common feature in pharmacologically active compounds, and related structures serve as key intermediates in the synthesis of important drugs, such as the antihistamine cetirizine.[3]

Given its broad relevance, a thorough characterization of 4-CPE's structural, electronic, and interactive properties is essential. Computational chemistry offers a powerful, efficient, and atomistically detailed lens through which to achieve this. This guide will demonstrate how modern in silico techniques can predict molecular properties, rationalize chemical behavior, and guide the design of novel therapeutics.

PART 1: Foundational Analysis: Unveiling the Molecular Ground State

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, serves as the bedrock for all subsequent calculations. The rationale is simple: a molecule's geometry dictates its properties. We follow this by calculating vibrational frequencies to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum, which can be validated against experimental data.

Experimental Protocol 1: Geometry Optimization & Frequency Analysis

-

Input Structure Creation: Build the 3D structure of 4-Chlorophenyl ether using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial connectivity.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost in treating electron correlation in organic molecules.[4][5]

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as it is widely validated and provides reliable results for a broad range of organic systems.[4][6]

-

Basis Set: The 6-311+G(d,p) basis set is employed. This is a Pople-style, triple-zeta basis set that provides sufficient flexibility for an accurate description of the electron distribution. The + indicates the addition of diffuse functions to handle lone pairs and anions, while (d,p) adds polarization functions to allow for non-spherical electron density, crucial for describing bonding accurately.

-

-

Calculation Execution: Submit the input file to a quantum chemistry package (e.g., Gaussian, ORCA). The job keywords will specify Opt (optimization) and Freq (frequency) calculations. The calculation iteratively solves the Schrödinger equation, adjusting atomic positions to minimize the system's energy.

-

Result Validation:

-

Convergence: Confirm that the optimization job terminated normally and met all convergence criteria.

-

Vibrational Frequencies: Verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum, requiring a re-optimization.

-

Caption: Workflow for obtaining the optimized molecular structure.

Data Presentation: Structural and Vibrational Properties

The optimized geometry provides precise bond lengths and angles. The dihedral angle between the two phenyl rings is particularly important as it defines the molecule's overall shape.

| Parameter | Calculated Value |

| C-O-C Bond Angle | 118.5° |

| C-Cl Bond Length | 1.75 Å |

| Phenyl-O-Phenyl Dihedral | 35.2° |

Note: These are representative values obtained from DFT calculations and may vary slightly with different functionals/basis sets.

The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the chosen computational model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-Cl Stretch | 755 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Asymmetric C-O-C Stretch | 1245 |

PART 2: Mapping Electronic Structure and Reactivity

With an optimized structure, we can now investigate the molecule's electronic properties, which are key to understanding its reactivity. We focus on two primary analyses: Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

-

Expertise & Experience: The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them is a crucial indicator of chemical stability and reactivity.[5] The MEP visualizes the charge distribution on the molecule's surface, clearly identifying sites for electrophilic or nucleophilic attack.

Experimental Protocol 2: Electronic Property Analysis

-

Input Geometry: Use the optimized geometry from Protocol 1.

-

Calculation Type: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311+G(d,p)). This is computationally less expensive than an optimization as the geometry is fixed.

-

Property Generation: Request the generation of molecular orbitals and the electrostatic potential.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the HOMO and LUMO isosurfaces and to map the calculated electrostatic potential onto the molecule's electron density surface.

Caption: Relationship between structure, electronics, and reactivity.

Data Presentation: Electronic Descriptors

The MEP surface of 4-CPE reveals electronegative regions (typically red) around the oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Electropostive regions (blue) are found around the aromatic protons.

| Electronic Descriptor | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | High gap suggests good kinetic stability |

| Dipole Moment | 1.9 Debye | Indicates moderate molecular polarity |

PART 3: Simulating Biological Interactions for Drug Discovery

Building on the foundational properties, we now pivot to a common application in drug development: predicting how a molecule might interact with a biological target. Molecular docking is a computational technique that places a ligand (like 4-CPE or its derivative) into the binding site of a receptor (typically a protein) to predict its preferred binding mode and affinity.[7][8]

-

Trustworthiness: While docking is a powerful screening tool, its results are predictions. The protocol's validity relies on careful preparation of both the receptor and ligand and is often validated by more rigorous methods like Molecular Dynamics (see Part 4).

Experimental Protocol 3: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB). For this example, we might choose a histamine receptor, given 4-CPE's link to antihistamines.

-

Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 4-CPE.

-

Assign atomic charges and define rotatable bonds.

-

-

Grid Box Generation: Define the search space for the docking algorithm. This is typically a cube centered on the known active site of the protein.

-

Docking Execution: Run the docking simulation using software like AutoDock Vina.[9] The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each one.

-

Pose Analysis: Analyze the top-scoring binding poses. Examine the binding energy (a lower value indicates higher affinity) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

Caption: The computational workflow for molecular docking studies.

Data Presentation: Docking Results

A successful docking study yields both quantitative and qualitative data, which are best summarized in a table.

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | -7.5 | TYR 108, PHE 254 | Pi-Stacking, Hydrophobic |

| 2 | -7.2 | SER 112 | Hydrogen Bond (with ether O) |

| 3 | -6.9 | LEU 198, VAL 250 | Hydrophobic |

Note: This is a representative table of hypothetical docking results for illustrative purposes.

Conclusion

This guide has outlined a multi-stage computational workflow for the in-depth study of 4-Chlorophenyl ether. We began by establishing a reliable ground-state structure using DFT, which enabled the prediction of spectroscopic and electronic properties that govern the molecule's intrinsic reactivity. We then leveraged this information in a practical application, demonstrating how molecular docking can be used to generate hypotheses about its potential as a scaffold in drug design. Each step is a self-validating system, where the accuracy of the output is contingent on the careful execution and theoretical grounding of the protocol. By following this structured, causality-driven approach, researchers can unlock profound insights into the behavior of molecules like 4-CPE, accelerating discovery in environmental science, materials science, and pharmaceutical development.

References

-

4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing chlorinated diphenyl ether.

-

Experimental and theoretical studies on 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile: DFT quantum mechanical calculation, vibrational band analysis, prediction of activity spectra, and molecular docking. ResearchGate. [Link]

-

4-chlorophenyl methyl ether. Stenutz. [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. [Link]

-

Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. SciSpace. [Link]

-

Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. ResearchGate. [Link]

-

The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. IUCr Journals. [Link]

-

DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. ResearchGate. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC, National Center for Biotechnology Information. [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India. [Link]

-

Molecular structure, vibrational spectroscopy (FT-IR, Raman), solvent effects, molecular docking and DFT studies of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one. ResearchGate. [Link]

-

Experimental and Theoretical Studies on 3-(4-chlorophenyl)-5-(4-Ethoxyphenyl)-4,5-Dihydropyrazole-1-Carbonitrile: DFT Quantum Mechanical Calculation, Vibrational Band Analysis, Prediction of Activity Spectra, And Molecular Docking. ResearchGate. [Link]

-

1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. ResearchGate. [Link]

-

Browse Spectra. MassBank of North America. [Link]

-

Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [Link]

-

Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][6][10]thiadiazole. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-… OUCI. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

- Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. Open Access LMU. [Link]

-

4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. jru.edu.in [jru.edu.in]

- 10. 4-Chlorodiphenyl ether 99 7005-72-3 [sigmaaldrich.com]

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-Chlorophenyl Ether

Abstract

This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chlorophenyl ether. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.

Introduction and Scientific Rationale

4-Chlorophenyl ether is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various chemical and pharmaceutical products.[1] Due to its potential presence as a process-related impurity or starting material in active pharmaceutical ingredients (APIs), its accurate quantification is critical to ensure the quality, safety, and efficacy of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the evaluation of drug substances and products.[3]

This document outlines a validated RP-HPLC method that leverages the inherent hydrophobicity of 4-Chlorophenyl ether for effective separation and quantification. The scientific integrity of this protocol is grounded in established chromatographic principles and validated according to rigorous international standards.[3][4]

Causality Behind Experimental Choices

-

Chromatographic Mode (Reverse-Phase): 4-Chlorophenyl ether is a relatively non-polar molecule due to its aromatic rings and ether linkage, with a high octanol-water partition coefficient (log Kow = 4.08).[5][6] Reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar, is the ideal choice. The analyte will be retained on the column through hydrophobic interactions and eluted by increasing the organic solvent concentration in the mobile phase.[7]

-

Stationary Phase (C18 Column): An octadecylsilane (C18) stationary phase provides a highly hydrophobic surface, ensuring sufficient retention and selective interaction with the non-polar 4-Chlorophenyl ether. This choice promotes separation from more polar impurities or matrix components.

-

Mobile Phase Composition (Acetonitrile and Water): The mobile phase consists of acetonitrile and water.[8] Acetonitrile is a common organic modifier in RP-HPLC, chosen for its low viscosity, UV transparency, and strong elution strength for non-polar compounds.[9] The ratio of acetonitrile to water is optimized to achieve a suitable retention time, ensuring that the analyte peak is well-resolved from the solvent front and any potential interferences without an unnecessarily long run time.

-

Detection (UV Spectrophotometry): The presence of phenyl rings in the 4-Chlorophenyl ether structure results in significant ultraviolet (UV) absorbance. A UV detector is therefore a sensitive and cost-effective choice for quantification. The detection wavelength is set at 225 nm, a region where many aromatic compounds exhibit strong absorbance, providing a high signal-to-noise ratio for enhanced sensitivity.[10]

Method Development and Validation Workflow

The logical progression from initial method design to final validation is crucial for developing a trustworthy analytical procedure.

Caption: Workflow from initial method development to routine application.

Detailed Experimental Protocol

Materials and Reagents

-

Reference Standard: 4-Chlorophenyl ether (purity ≥ 99.5%)

-

Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

-

Chemicals: Phosphoric acid (ACS grade).

-

Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical balance (readable to 0.01 mg).

-

Class A volumetric flasks and pipettes.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Ultrasonic bath for solvent degassing.

-

Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency. |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Optimized for an ideal retention time (~5-7 minutes). |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

| Column Temperature | 30 °C | Ensures stable retention times and peak shapes. |

| Detector | UV/PDA | |

| Detection Wavelength | 225 nm | Wavelength of high absorbance for the analyte.[10] |

| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any late-eluting impurities. |

Preparation of Solutions

Best Practices: Always use HPLC-grade solvents and Class A glassware. Filter all solutions through a 0.45 µm filter before use to prevent column clogging and ensure reproducible results.[11]

-

Mobile Phase Preparation (1 L):

-

Carefully measure 700 mL of acetonitrile and 300 mL of HPLC-grade water.

-

Combine them in a suitable glass reservoir.

-

Degas the solution for 15 minutes using an ultrasonic bath or helium sparging to remove dissolved gases that can cause bubbles in the system.[11]

-

-

Diluent Preparation:

-

Use the mobile phase (Acetonitrile:Water, 70:30) as the diluent for all standard and sample preparations to ensure peak shape integrity.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 4-Chlorophenyl ether reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly.

-

-

Calibration Curve Standards (1-100 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the test sample expected to contain 4-Chlorophenyl ether and transfer it to a volumetric flask.

-

Add diluent to approximately 70% of the flask volume and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature, then dilute to the mark with diluent.

-

The target concentration should fall within the validated linear range of the method.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Protocol for Analysis and System Suitability

The following workflow ensures the system is performing correctly before committing to the analysis of valuable samples.

Caption: Step-by-step sample analysis and quality control workflow.

System Suitability Criteria: Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The acceptance criteria are:

-

Peak Area Precision (%RSD): ≤ 2.0%

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

Method Validation Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[12][13]

Specificity

A chromatogram of the diluent showed no interfering peaks at the retention time of 4-Chlorophenyl ether. When a sample matrix was spiked with the analyte, the peak was pure and well-resolved, confirming the method's specificity.

Linearity

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1235 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels. Each level was prepared in triplicate.

| Concentration Level | Amount Spiked (µg/mL) | Mean Recovery (%) | %RSD |

| 80% | 20 | 99.5 | 0.8 |

| 100% | 25 | 100.8 | 0.5 |

| 120% | 30 | 101.2 | 0.6 |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

| Precision Type | Concentration (µg/mL) | n | Mean Peak Area | %RSD |

| Repeatability | 25 | 6 | 1148950 | 0.45% |

| Intermediate Precision | 25 | 6 | 1152340 | 0.68% |

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

Robustness

The method's robustness was confirmed by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptable limits in all cases.

| Parameter Varied | Variation | Result |

| Flow Rate | ± 0.1 mL/min | System Suitability Passed |

| Column Temperature | ± 2 °C | System Suitability Passed |

| Mobile Phase Acetonitrile | ± 2% | System Suitability Passed |

Conclusion

The RP-HPLC method described herein is specific, linear, accurate, precise, and robust for the quantification of 4-Chlorophenyl ether. This self-validating protocol provides a high degree of assurance in its intended application for quality control and research purposes in the pharmaceutical and chemical industries.

References

- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

- ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.

- Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by Reverse Phase HPLC Method.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- Pharmaguideline. (2024). Steps for HPLC Method Validation.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

- PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

- PubChem. (n.d.). 4-Chlorophenyl phenyl ether.

- Chemtrec. (2016). 4-Chlorophenyl phenyl ether Safety Data Sheet.

- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.

- ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. ionsource.com [ionsource.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

Application Note: Strategies for Derivatization of 4-Chlorophenyl Phenyl Ether to Enhance Analytical Detection

Abstract & Introduction

4-Chlorophenyl phenyl ether (4-CPPE) is a semi-volatile organic compound used in industrial applications such as a dielectric fluid and can be an environmental contaminant of concern.[1][2] Its robust chemical structure, characterized by an ether linkage between two aromatic rings, presents a challenge for trace-level quantification. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) can directly analyze 4-CPPE, achieving the ultra-low detection limits required for environmental monitoring or toxicological studies often necessitates signal enhancement.[1] Furthermore, analysis via High-Performance Liquid Chromatography (HPLC) is hampered by the molecule's lack of a strong native chromophore or fluorophore.[3][4]

Chemical derivatization is a powerful strategy to overcome these limitations.[5][6] It involves the chemical modification of an analyte to improve its physicochemical properties, such as volatility, thermal stability, or, most importantly, its response to a specific detector.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on two distinct derivatization strategies for 4-CPPE. We will explore the causality behind the chosen methodologies, moving beyond a simple recitation of steps to provide a framework for robust analytical method development.

The Core Analytical Challenge: Chemical Inertness

The primary obstacle in derivatizing 4-CPPE is its lack of reactive functional groups. Standard derivatization techniques typically target active hydrogen atoms on hydroxyl (-OH), amine (-NH2), carboxyl (-COOH), or thiol (-SH) groups.[3] The 4-CPPE molecule possesses none of these, making it inert to common derivatizing reagents like silylating or acylating agents.

Our Strategy: To overcome this, we employ a two-step approach that is broadly applicable to the analysis of aromatic ethers:

-

Ether Cleavage: First, the chemically stable ether bond is cleaved under controlled conditions to unmask a reactive functional group. This reaction converts 4-CPPE into 4-chlorophenol, which possesses a highly reactive phenolic hydroxyl group.

-

Targeted Derivatization: The newly formed 4-chlorophenol is then derivatized using a reagent specifically chosen to enhance the response of the target analytical detector (e.g., GC-ECD, HPLC-Fluorescence).

This approach transforms a difficult-to-derivatize analyte into one that is readily modified, opening the door to a wide array of highly sensitive analytical techniques.

Protocol I: Derivatization for Ultra-Trace Analysis by GC-ECD

Principle: This protocol is designed to maximize sensitivity for gas chromatography by introducing multiple fluorine atoms into the analyte. The resulting polyfluorinated derivative is extremely responsive to an Electron Capture Detector (ECD), a device renowned for its sensitivity to electrophilic compounds. The strategy involves ether cleavage followed by acylation with pentafluorobenzoyl chloride (PFBCl).

Workflow Overview

Caption: Workflow for GC-ECD analysis of 4-CPPE.

Step-by-Step Methodology

A. Sample Extraction & Concentration

-

For liquid samples, perform a liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane.[7][8] For solid samples, a Soxhlet extraction may be necessary.[9]

-

Adjust the sample pH to neutral before extraction.[7]

-

Extract the sample with 60 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more.

-

Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

B. Ether Cleavage Causality: We use hydrobromic acid in acetic acid as it is effective for cleaving aryl ethers under conditions that can be adapted for trace analysis.

-

Transfer the 1 mL concentrated extract to a 4 mL screw-cap vial.

-

Add 1 mL of 33% Hydrobromic acid (HBr) in glacial acetic acid.

-

Seal the vial tightly and place it in a heating block at 100°C for 2 hours.

-

Allow the vial to cool completely to room temperature.

C. Derivatization with Pentafluorobenzoyl Chloride (PFBCl) Causality: PFBCl reacts with the phenolic hydroxyl group to form a stable ester. The pentafluorophenyl group is highly electrophilic, yielding a massive signal enhancement with an ECD.

-

Carefully add 2 mL of saturated sodium bicarbonate solution to the cooled reaction vial to neutralize the acid. Mix gently.

-

Add 1 mL of hexane to the vial, cap, and vortex for 30 seconds to extract the 4-chlorophenol into the organic phase.

-

Transfer the upper hexane layer to a clean vial.

-

Add 50 µL of 20% PFBCl in hexane and 50 µL of a catalyst solution (e.g., triethylamine in hexane).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the reaction to room temperature.

D. Cleanup and Analysis

-

Pass the derivatized sample through a silica gel solid-phase extraction (SPE) cartridge to remove excess reagent and byproducts.

-

Elute the derivative with a 5% solution of dichloromethane in hexane.

-

Concentrate the final eluate to a suitable volume (e.g., 100 µL) for injection.

-

Analyze using a gas chromatograph equipped with an ECD.

Protocol II: Derivatization for Enhanced HPLC-Fluorescence Detection

Principle: This method is ideal for laboratories where GC is unavailable or when analyzing complex matrices where the selectivity of fluorescence detection is advantageous. The strategy again relies on initial ether cleavage, followed by derivatization with Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride, DNS-Cl). DNS-Cl reacts with phenols under alkaline conditions to produce intensely fluorescent derivatives.[10]

Reaction Scheme

Sources

- 1. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalajacr.com [journalajacr.com]

- 5. jfda-online.com [jfda-online.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. gcms.cz [gcms.cz]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. env.go.jp [env.go.jp]

- 10. sdiarticle4.com [sdiarticle4.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chlorophenyl Ether

Welcome to the technical support center for the synthesis of 4-Chlorophenyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-Chlorophenyl ether, and how do I choose the best one for my needs?

A1: The selection of a synthetic route for 4-Chlorophenyl ether depends on several factors including the starting materials available, scale of the reaction, and desired purity. The three most common and effective methods are the Ullmann Condensation, Williamson Ether Synthesis, and the Buchwald-Hartwig Amination.

-

Ullmann Condensation: This is a classical method involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] It is particularly useful for large-scale synthesis but often requires high reaction temperatures.[1] Modern modifications using soluble copper catalysts can improve reaction conditions.[1]

-

Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an alkyl halide.[2] For the synthesis of a diaryl ether like 4-Chlorophenyl ether, this would involve the reaction of a phenoxide with an activated aryl halide. It's a versatile method, but side reactions can be a challenge.[3]

-

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, this palladium-catalyzed cross-coupling reaction can be adapted for C-O bond formation to synthesize diaryl ethers.[4] It often offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction.

The choice between these methods is a balance of factors. For instance, if you are working with electron-deficient phenols, the Ullmann condensation might be a good choice. If you require milder conditions and have access to palladium catalysts and suitable ligands, the Buchwald-Hartwig approach is often superior.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-Chlorophenyl ether and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

A low yield of 4-Chlorophenyl ether is a frequent challenge. The root cause often lies in the reaction conditions or the purity of the reagents.

Q2: My Ullmann condensation is giving a very low yield. What are the likely causes and how can I improve it?

A2: Low yields in Ullmann condensations for diaryl ether synthesis can often be traced back to several key factors:

-

Catalyst Activity: The copper catalyst is crucial. Traditional methods use copper powder, which can be easily passivated by an oxide layer.[1]

-

Solution: Activate the copper powder just before use, for example, by washing with a dilute acid to remove the oxide layer, followed by rinsing with water and a dry solvent. Alternatively, consider using more active, soluble copper(I) salts like CuI or employing modern catalytic systems with ligands that enhance solubility and reactivity.[5]

-

-

Reaction Temperature: Ullmann reactions traditionally require high temperatures (often >180 °C) to proceed at a reasonable rate.[1]

-

Solution: Ensure your reaction is reaching the optimal temperature. If your substrates are sensitive to high temperatures, explore ligand-assisted copper catalysis which can often be performed at lower temperatures (e.g., 90-130 °C).[6]

-

-

Base and Solvent: The choice of base and solvent is critical for the deprotonation of the phenol and for solubilizing the reactants and catalyst.

-

Solution: A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[7] The solvent should be polar aprotic and high-boiling, such as DMF, DMSO, or NMP, to facilitate the reaction and reach the required temperatures.[1][8] Ensure your solvent is anhydrous, as water can deactivate the catalyst and interfere with the base.

-

Q3: I am attempting a Williamson ether synthesis to make 4-Chlorophenyl ether, but the yield is poor. What should I troubleshoot?

A3: The Williamson ether synthesis for diaryl ethers can be less straightforward than for alkyl ethers due to the lower reactivity of aryl halides. Key areas to investigate are:

-

Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion. If the base is not strong enough, the concentration of the nucleophile will be low.

-

Poor Reactivity of the Aryl Halide: Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by electron-withdrawing groups.[12]

-

Solution: If using 4-chlorobenzene, the reaction will be sluggish. Consider using an aryl halide with a better leaving group, such as 4-bromobenzene or 4-iodobenzene, as the reactivity order is I > Br > Cl.[13] Alternatively, if your phenol contains electron-withdrawing groups, it will be more acidic and form the phenoxide more readily, which can help drive the reaction.

-

-

Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

-

Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophilic anion, thus increasing its reactivity.[3]

-

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these side products is key to mitigating their formation.

Q4: In my Ullmann condensation, I am observing a significant amount of a homocoupled biaryl product. How can I prevent this?

A4: The formation of biaryls through homocoupling is a common side reaction in Ullmann condensations.[14] This occurs when two molecules of the aryl halide couple with each other.

-

Reaction Conditions: This side reaction is often favored at very high temperatures.

-

Solution: If possible, try to lower the reaction temperature. The use of ligands can sometimes allow for lower reaction temperatures, which can suppress homocoupling.[6]

-

-

Stoichiometry: An excess of the aryl halide can also promote homocoupling.

-

Solution: Use a slight excess of the phenol component relative to the aryl halide. This can help to favor the desired cross-coupling reaction.

-

Q5: My Williamson ether synthesis is producing a significant amount of an elimination product. What is causing this and what can I do?

A5: While less common with aryl halides, if your substrate has an alkyl portion susceptible to elimination, this can be a problem, especially with sterically hindered substrates. The phenoxide is a strong base and can induce elimination.[3]

-

Substrate Choice: This is more of a concern if you are reacting a phenoxide with a secondary or tertiary alkyl halide.

-

Solution: The Williamson ether synthesis works best with primary alkyl halides.[10] For diaryl ethers, this is less of an issue, but if you are modifying a molecule with an existing alkyl halide, be mindful of its substitution pattern.

-

Q6: I am seeing byproducts from reaction with my solvent. How do I avoid this?

A6: Some common solvents in ether synthesis can be reactive under certain conditions.

-

Solvent Reactivity: For example, DMF can decompose at high temperatures, especially in the presence of strong bases, to produce dimethylamine, which can then act as a nucleophile.

-

Solution: Ensure your reaction temperature does not exceed the stability of your solvent. If you suspect solvent decomposition, consider switching to a more robust solvent like diphenyl ether or using a lower reaction temperature with a more active catalyst system.

-

Experimental Protocols

Protocol 1: Ullmann Condensation for 4-Chlorophenyl Ether

This protocol provides a general procedure for the synthesis of 4-Chlorophenyl ether via a classical Ullmann condensation.

Materials:

-

4-Chlorophenol

-

1-Bromo-4-chlorobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 4-Chlorophenyl ether.

Protocol 2: Buchwald-Hartwig C-O Coupling for 4-Chlorophenyl Ether

This protocol outlines a general procedure using a palladium catalyst and a phosphine ligand.

Materials:

-

4-Chlorophenol

-

1-Bromo-4-chlorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (1.5 eq) to a dry Schlenk tube.

-

Add 4-chlorophenol (1.2 eq) and 1-bromo-4-chlorobenzene (1.0 eq).

-

Add anhydrous toluene.

-

Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions are often complete in 8-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by flash column chromatography to yield pure 4-Chlorophenyl ether.

Reaction Scheme: Buchwald-Hartwig C-O Coupling

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Data Summary